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These application notes provide a detailed overview of the ongoing Phase 3 SELVA (Study
Evaluating the Safety and Efficacy of QTORIN™ 3.9% Rapamycin Anhydrous Gel in
Microcystic Lymphatic Malformations) clinical trial. The information is intended to guide
researchers and professionals in understanding the trial's design, the therapeutic rationale, and
the methodologies being employed to evaluate this novel treatment for microcystic lymphatic
malformations (LMs).

Introduction

Microcystic LMs are rare, chronically debilitating genetic disorders caused by the dysregulation
of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (nTOR) pathway.[1]
QTORIN™ rapamycin is a topical formulation designed for the localized, pathogenesis-directed
treatment of these malformations.[1] The SELVA trial is a pivotal Phase 3 study aimed at
assessing the safety and efficacy of QTORIN™ 3.9% rapamycin anhydrous gel.[2][3]

Therapeutic Rationale and Mechanism of Action

Rapamycin functions as an inhibitor of the mTOR pathway, which is crucial in regulating cell
growth and proliferation.[4] In microcystic LMs, mutations in the PISBK/mTOR pathway lead to
abnormal development and proliferation of lymphatic vessels. By directly targeting this pathway
in the affected tissues, QTORIN™ rapamycin aims to reduce the size and symptoms of the
malformations.[4][5]
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Signaling Pathway

The PI3BK/mTOR signaling cascade plays a central role in cell growth, proliferation, and
survival. In microcystic LMs, activating mutations in this pathway lead to the abnormal growth
of lymphatic vessels. Rapamycin, the active ingredient in QTORIN™, specifically inhibits
MTORC1, a key downstream effector of the pathway, thereby reducing cell proliferation and
lesion size.
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Caption: PI3K/mTOR signaling pathway and the inhibitory action of QTORIN™ rapamycin.

Clinical Trial Protocol: Phase 3 SELVA

The SELVA trial is a multicenter, single-arm, baseline-controlled study.[2]

Study Design and Endpoints
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Parameter Description
SELVA: A Multicenter, Phase 3 Baseline-
Controlled Study Evaluating the Safety and

Study Title Efficacy of QTORIN 3.9% Rapamycin
Anhydrous Gel in the Treatment of Microcystic
Lymphatic Malformations.[2][3]

Phase 3[2]

Design Single-arm, baseline-controlled.[5]

Primary Endpoint

Change in microcystic lymphatic malformations
Investigator's Global Assessment (IGA) after 24

weeks of treatment.[2][3]

Key Secondary Endpoints

Clinician-reported outcomes.[5]

Treatment Duration

24 weeks, with an option for an open-label

extension.[1][2]

Intervention

QTORIN™ 3.9% Rapamycin Anhydrous Gel,

applied once daily.

Enroliment and Demographics

Parameter

Description

Target Enroliment

40 subjects.[2][5]

Actual Enrollment

51 subjects.[1]

Age Criteria

Individuals aged three years and older.[4]

Inclusion Criteria

Diagnosis of superficial/cutaneous microcystic

lymphatic malformations.[4]

Recruitment Locations

Various vascular anomaly centers throughout
the US.[5]

Experimental Workflow
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The trial follows a straightforward workflow designed to clearly evaluate the drug's efficacy and
safety.

Patient Screening &
Informed Consent

!

8-Week Baseline
Observation Period

24-Week Treatment Period
(Once-daily QTORIN™ Rapamycin)

Primary Endpoint Evaluation
(Change in IGA at 24 Weeks)

Open-Label Extension
(Optional for eligible participants)

Safety Follow-up
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Caption: The experimental workflow of the Phase 3 SELVA clinical trial.

Data and Results (Anticipated)
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As of the latest updates, the Phase 3 SELVA trial is fully enrolled, having exceeded its initial
target.[1] Top-line data from the 24-week evaluation period are expected in the first quarter of
2026.[1] Upon release, this data will provide the first comprehensive look at the efficacy and
safety of QTORIN™ rapamycin in a large patient cohort with microcystic LMs. A New Drug
Application (NDA) submission is planned for the second half of 2026.[1]

Regulatory Status

QTORIN™ rapamycin has received several key designations from the U.S. Food and Drug
Administration (FDA), highlighting the significant unmet medical need for treatments for
microcystic LMs.

Designation Granting Body
Breakthrough Therapy FDA[1]
Orphan Drug FDA[1]
Fast Track FDA[1]

FDA Office of Orphan Products Development[1]

Orphan Products Grant 5]

Conclusion

The Phase 3 SELVA trial represents a critical step forward in the development of a targeted
therapy for microcystic lymphatic malformations. The trial's design and the mechanism of
action of QTORIN™ rapamycin hold significant promise for patients with this rare and
debilitating disease. The scientific and clinical communities eagerly await the top-line results,
which have the potential to establish a new standard of care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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